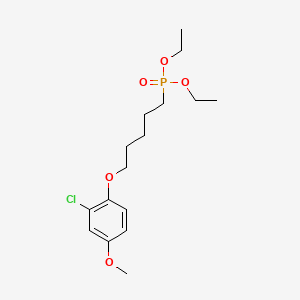
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a pentyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester typically involves the esterification of the corresponding phosphonic acid. One common method involves the reaction of 5-(2-chloro-4-methoxyphenoxy)pentanol with diethyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
化学反応の分析
Types of Reactions
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.
Industry: Utilized in the development of flame retardants and plasticizers for polymer materials.
作用機序
The mechanism of action of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its bioactive effects.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, dimethyl ester
- Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, monoethyl ester
Uniqueness
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is unique due to its specific ester groups, which can influence its solubility, reactivity, and bioavailability compared to similar compounds. The presence of the 2-chloro-4-methoxyphenoxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89210-92-4 |
|---|---|
分子式 |
C16H26ClO5P |
分子量 |
364.8 g/mol |
IUPAC名 |
2-chloro-1-(5-diethoxyphosphorylpentoxy)-4-methoxybenzene |
InChI |
InChI=1S/C16H26ClO5P/c1-4-21-23(18,22-5-2)12-8-6-7-11-20-16-10-9-14(19-3)13-15(16)17/h9-10,13H,4-8,11-12H2,1-3H3 |
InChIキー |
YVHYWEQKHJUIFU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


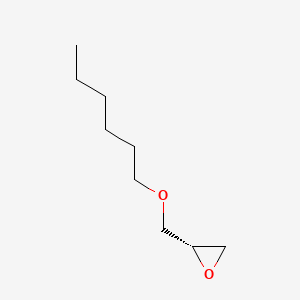
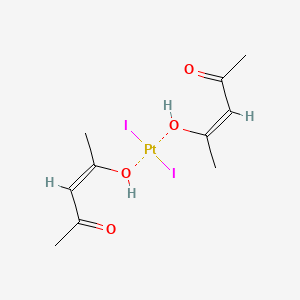
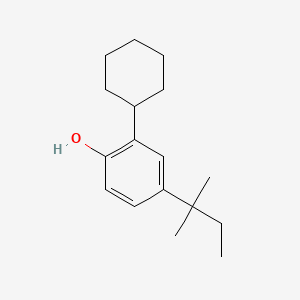

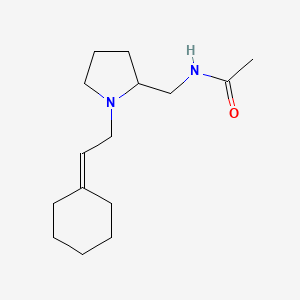
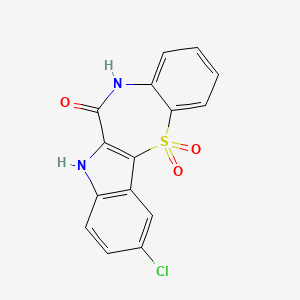
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
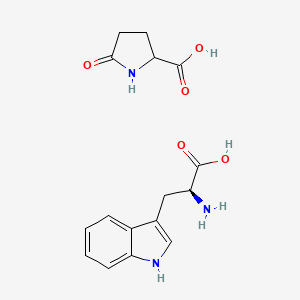


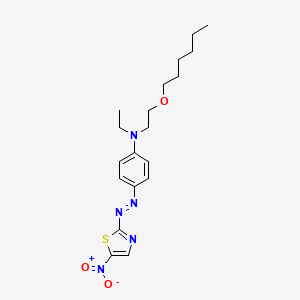

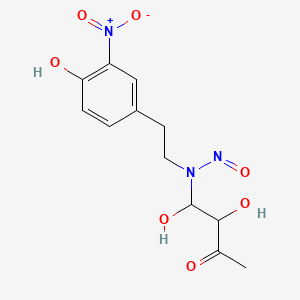
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
